(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate is an organic compound that features a dioxolane ring substituted with a benzyloxy methyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate typically involves the formation of the dioxolane ring followed by the introduction of the benzyloxy methyl and acetate groups. One common method involves the reaction of a suitable diol with an acetal or ketal precursor under acidic conditions to form the dioxolane ring. The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile. Finally, the acetate group can be introduced through esterification using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar in structure but lacks the dioxolane ring.
Benzyloxyacetic acid: Contains a benzyloxy group and an acetic acid moiety but lacks the dioxolane ring.
1,3-Dioxolane derivatives: Compounds with a dioxolane ring but different substituents.
Uniqueness
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate is unique due to the combination of the benzyloxy group, dioxolane ring, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[(2S)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-yl] acetate |
InChI |
InChI=1S/C13H16O5/c1-10(14)17-13-9-16-12(18-13)8-15-7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-,13?/m0/s1 |
InChI Key |
WXFZXUOIQZWGEX-UEWDXFNNSA-N |
Isomeric SMILES |
CC(=O)OC1CO[C@@H](O1)COCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1COC(O1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.